6-Bromo-3-cyano-4-methylcoumarin

Vue d'ensemble

Description

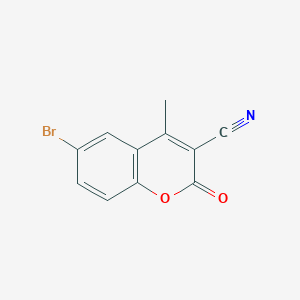

6-Bromo-3-cyano-4-methylcoumarin is a derivative of 3-cyanocoumarin, a class of heterocyclic compounds known for their diverse applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position, a cyano group at the 3rd position, and a methyl group at the 4th position on the coumarin ring. It has a molecular formula of C11H6BrNO2 and a molecular weight of 264.07 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Bromo-3-cyano-4-methylcoumarin can be synthesized by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . The reaction typically involves the following steps:

- Dissolve 5′-bromo-2′-hydroxyacetophenone and malononitrile in a suitable solvent such as ethanol.

- Add iodine as a catalyst to the reaction mixture.

- Heat the mixture under microwave irradiation or traditional thermal heating until the reaction is complete.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Yield:

The yield of this reaction can vary but is often reported between 80% to 95% depending on specific conditions used.

Chemical Reactions Involving 6-Bromo-3-Cyano-4-Methylcoumarin

This compound exhibits diverse reactivity patterns, participating in several types of chemical reactions:

Types of Reactions:

-

Nucleophilic Substitution : The cyano group allows for nucleophilic additions or substitutions, making it a versatile intermediate in organic synthesis.

-

Michael Addition : This compound can undergo Michael addition reactions when reacted with suitable Michael acceptors, leading to functionalized derivatives.

-

Cyclization Reactions : It can participate in cyclization reactions, forming more complex structures that may have biological activity.

Key Reaction Examples:

-

One-Pot Synthesis : The compound can react with polyfluoroalkylchromones leading to functionalized benzo[c]coumarins via a tandem intermolecular Michael addition followed by intramolecular condensation.

-

Formation of Methine Dyes : The compound serves as a precursor in synthesizing methine dyes through nucleophilic attack on electrophilic centers resulting from its functional groups.

Research Findings Table:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, Iodine catalyst | 80–95 | |

| Michael Addition | DCM, Triethylamine | Good | |

| Cyclization | Varied solvents | High |

Structural Characteristics

The molecular structure of this compound features a planar arrangement typical of coumarins, with a conjugated system extending throughout the benzene and pyrone rings. The presence of bromine, cyano, and methyl substituents introduces specific steric and electronic effects that influence its chemical properties.

Characterization Techniques:

Various techniques such as X-ray crystallography and computational modeling are employed to elucidate its three-dimensional structure and confirm its purity during synthesis.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₈BrN₁O₂

- Molecular Weight : Approximately 264.07 g/mol

- Structural Features : The compound features a bromine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 4-position of the coumarin ring.

Scientific Research Applications

-

Fluorescence Microscopy and Cellular Imaging

- 6-Bromo-3-cyano-4-methylcoumarin exhibits strong fluorescent properties, making it valuable for fluorescence microscopy and cellular imaging. Its ability to emit light upon excitation allows researchers to visualize cellular processes in real-time, facilitating studies in cell biology and biochemistry .

-

Synthesis of Dyes and Bioactive Molecules

- This compound serves as an intermediate in the synthesis of various dyes and bioactive molecules. Its reactivity allows it to participate in nucleophilic additions or substitutions, leading to the formation of methine dyes. The cyano group enhances its electrophilicity, promoting further chemical transformations .

-

Biological Activity

- Studies have indicated that this compound possesses significant biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These activities are attributed to its interactions with biological macromolecules such as proteins and nucleic acids, influencing cellular functions and signaling pathways .

Case Study 1: Synthesis of Functionalized Benzo[c]coumarins

A study demonstrated the one-pot synthesis of functionalized benzo[c]coumarins using this compound as a precursor. The reaction involved the interaction between chromones and coumarins under specific conditions, yielding various derivatives with potential biological relevance .

Case Study 2: Cross-Coupling Reactions

In another research effort, this compound was utilized in Sonogashira cross-coupling reactions to synthesize novel chromophores. This application highlights its versatility in organic synthesis and the development of new materials with electronic properties .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-3-cyano-4-methylcoumarin | Chlorine at position 6 | Similar fluorescence properties; less reactive |

| 8-Bromo-3-cyano-4-methylcoumarin | Bromine at position 8 | Increased reactivity due to absence of chlorine |

| 7-Hydroxy-4-methylcoumarin | Hydroxy group at position 7 | Exhibits different biological activity |

| 3-Cyano-6-bromo-4-methylcoumarin | Bromine at position 6 | Different fluorescence characteristics |

This comparison illustrates how variations in halogen substitutions affect the reactivity and biological activity of these compounds.

Mécanisme D'action

The mechanism of action of 6-Bromo-3-cyano-4-methylcoumarin depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, cyano, and methyl groups can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Cyano-7-hydroxy-4-methylcoumarin: Similar structure but with a hydroxyl group at the 7th position instead of a bromine atom.

6-Bromo-2-methylchromone: Similar structure but with a different substitution pattern on the chromone ring.

2-Bromo-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a coumarin ring.

Uniqueness

6-Bromo-3-cyano-4-methylcoumarin is unique due to the combination of the bromine, cyano, and methyl groups on the coumarin ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

6-Bromo-3-cyano-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C_10H_6BrN_O

- Molecular Weight : 264.07 g/mol

- Structure : The compound features a bromine atom at the 6th position, a cyano group at the 3rd position, and a methyl group at the 4th position on the coumarin ring.

This structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antioxidant Activity

Research indicates that coumarins, including this compound, exhibit significant antioxidant properties. A study demonstrated that this compound has a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells .

Antifungal Activity

This compound has shown promising antifungal activity against various strains. In comparative studies, it was evaluated alongside other coumarins for its effectiveness against Aspergillus flavus, with results indicating substantial inhibition of fungal growth at certain concentrations .

| Compound | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| This compound | 1000 | 63% |

| Control | - | 0% |

This data suggests that this compound could be a candidate for developing antifungal agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It demonstrated cytotoxic effects on prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

These findings indicate that the compound could serve as a basis for further development of anticancer therapies .

The biological activities of coumarins are often attributed to their ability to interact with various biological targets:

- Antioxidant Mechanism : The presence of hydroxyl groups allows these compounds to donate electrons, thus neutralizing free radicals.

- Antifungal Mechanism : Coumarins may disrupt fungal cell membranes or inhibit key metabolic pathways essential for fungal growth.

- Anticancer Mechanism : The compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the efficacy of coumarins in various biological contexts:

- Antifungal Study : A comparative analysis showed that among different coumarins tested, this compound exhibited significant antifungal activity against A. flavus, making it a potential candidate for agricultural applications .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound effectively inhibited the growth of prostate cancer cells without significant toxicity to normal cells, suggesting selective anticancer properties .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of coumarins revealed that modifications in substituents significantly influence their biological activities, emphasizing the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

6-bromo-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCFOYALAZMRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350994 | |

| Record name | 6-Bromo-3-cyano-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56394-22-0 | |

| Record name | 6-Bromo-3-cyano-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.